molecular formula C13H16N2O B13888352 2-(Piperidin-4-yloxymethyl)benzonitrile

2-(Piperidin-4-yloxymethyl)benzonitrile

Cat. No.: B13888352
M. Wt: 216.28 g/mol
InChI Key: UKWDYIJEOYALGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yloxymethyl)benzonitrile is a chemical compound that features a piperidine ring attached to a benzonitrile moiety via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and benzonitrile functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxymethyl)benzonitrile typically involves the reaction of 4-piperidinemethanol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxymethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly used.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-4-yloxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxymethyl)benzonitrile largely depends on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. Molecular docking studies have shown that such compounds can fit into the active sites of enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)benzonitrile
  • 4-(Piperidin-1-yl)benzonitrile
  • 2-(Morpholin-4-yloxymethyl)benzonitrile

Uniqueness

2-(Piperidin-4-yloxymethyl)benzonitrile is unique due to the specific positioning of the piperidine ring and the benzonitrile group, which allows for distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer better binding affinity to certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(piperidin-4-yloxymethyl)benzonitrile

InChI

InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13/h1-4,13,15H,5-8,10H2

InChI Key

UKWDYIJEOYALGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.